8-Bromo-2,3,4,5-tetrahydro-1H-3,5-methanobenzo[c]azepin-1-one
Overview
Description
8-Bromo-2,3,4,5-tetrahydro-1H-3,5-methanobenzo[c]azepin-1-one is a brominated heterocyclic compound belonging to the class of benzazepines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2,3,4,5-tetrahydro-1H-3,5-methanobenzo[c]azepin-1-one typically involves multiple steps, starting from simpler organic precursors. One common synthetic route includes the cyclization of a suitable precursor, such as 2,3,4,5-tetrahydro-1H-3,5-methanobenzo[c]azepin-1-one, followed by bromination at the 8-position. The reaction conditions for cyclization and bromination often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants and products. The process would be optimized to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-2,3,4,5-tetrahydro-1H-3,5-methanobenzo[c]azepin-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a catalyst, such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium cyanide (NaCN) or sodium azide (NaN₃).
Major Products Formed:
Oxidation: The compound can be oxidized to form various oxidized derivatives, such as carboxylic acids or ketones.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: Substitution reactions can lead to the formation of different substituted benzazepines.
Scientific Research Applications
Chemistry: In chemistry, 8-Bromo-2,3,4,5-tetrahydro-1H-3,5-methanobenzo[c]azepin-1-one is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound has shown promise in medicinal chemistry, where it may be used as a precursor for the synthesis of pharmaceuticals. Its structural features make it suitable for targeting specific biological pathways.
Industry: In the chemical industry, this compound is used in the production of various chemical products, including dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 8-Bromo-2,3,4,5-tetrahydro-1H-3,5-methanobenzo[c]azepin-1-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
2,3,4,5-Tetrahydro-1H-3,5-methanobenzo[c]azepin-1-one: This compound lacks the bromine atom present in 8-Bromo-2,3,4,5-tetrahydro-1H-3,5-methanobenzo[c]azepin-1-one, leading to different reactivity and biological activity.
8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one: This compound is structurally similar but may have different substituents, affecting its properties and applications.
Uniqueness: this compound is unique due to its bromine atom, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
5-bromo-9-azatricyclo[8.1.1.02,7]dodeca-2(7),3,5-trien-8-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c12-7-1-2-9-6-3-8(4-6)13-11(14)10(9)5-7/h1-2,5-6,8H,3-4H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQAWSYIQGVXML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1NC(=O)C3=C2C=CC(=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.